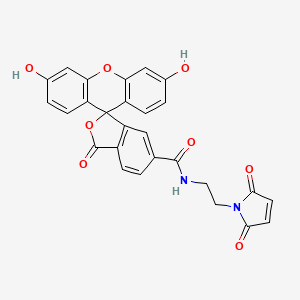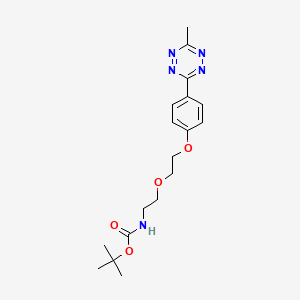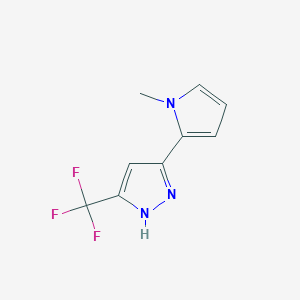
5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrazole is a heterocyclic compound that features both a pyrazole and a pyrrole ring. The presence of a trifluoromethyl group makes it particularly interesting for various chemical applications due to its electron-withdrawing properties. This compound is of significant interest in the fields of medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrazole typically involves the reaction of 1-methylpyrrole with a trifluoromethyl-substituted pyrazole precursor. One common method involves the use of a Rhodium (III) catalyst to facilitate the C-H bond functionalization of the pyrrole ring . The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency.
化学反応の分析
Types of Reactions
5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated pyrazole ring.
科学的研究の応用
Chemistry
In chemistry, 5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various enzymes and receptors makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
作用機序
The mechanism of action of 5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets by increasing the compound’s lipophilicity. This allows it to penetrate cell membranes more effectively and interact with intracellular targets.
類似化合物との比較
Similar Compounds
- 5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrimidine
- 5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)benzene
Uniqueness
Compared to similar compounds, 5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrazole is unique due to its dual ring structure, which provides a balance of stability and reactivity. The presence of the trifluoromethyl group further enhances its chemical properties, making it more versatile for various applications.
特性
IUPAC Name |
3-(1-methylpyrrol-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-15-4-2-3-7(15)6-5-8(14-13-6)9(10,11)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCZFKWFTRGLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
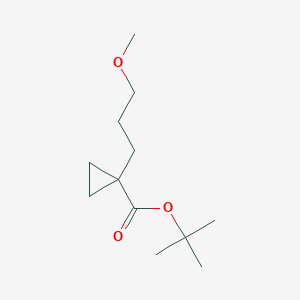
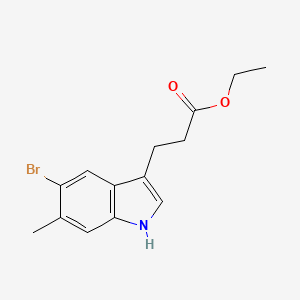

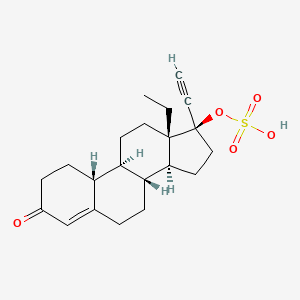
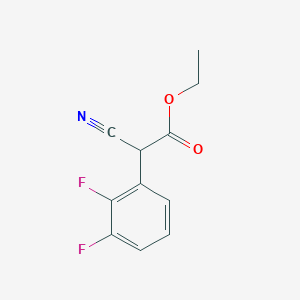
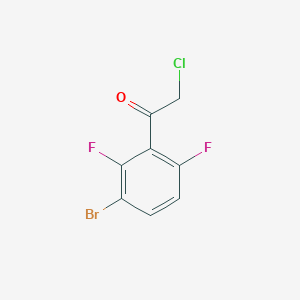
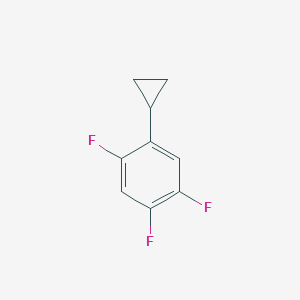


![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)
